molecular formula C18H23NO4 B1216473 2-Nitroestra-1,3,5(10)-triene-3,17beta-diol CAS No. 6298-51-7

2-Nitroestra-1,3,5(10)-triene-3,17beta-diol

Cat. No. B1216473
CAS RN: 6298-51-7
M. Wt: 317.4 g/mol
InChI Key: GWIXIEVQSOLTQI-XSSYPUMDSA-N
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Description

Unfortunately, I couldn’t find a detailed description of “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol”. It seems to be a relatively rare or specific compound1.



Synthesis Analysis

There is a mention of the synthesis of a similar compound, 3-hydroxy-2-nitroestra-1,3,5(10)-trien-17-one2. However, the exact synthesis process for “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol” is not available in the retrieved information.



Molecular Structure Analysis

The molecular structure of a similar compound, 3-hydroxy-2-nitroestra-1,3,5(10)-trien-17-one, has been studied3. It’s an orthorhombic crystal with a molecular formula of C18H21NO43. However, the specific molecular structure of “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol” is not provided in the available information.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-hydroxy-2-nitroestra-1,3,5(10)-trien-17-one, have been studied3. However, the specific physical and chemical properties of “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol” are not provided in the available information.


Safety And Hazards

I couldn’t find specific safety and hazard information for “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol”. It’s always important to handle chemicals with appropriate safety measures.


Future Directions

The future directions for research or applications of “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol” are not available in the retrieved information.


properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-2-nitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19(22)23)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIXIEVQSOLTQI-XSSYPUMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroestra-1,3,5(10)-triene-3,17beta-diol

CAS RN

6298-51-7
Record name NSC41844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC32054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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